Methods of Synthesis
The synthesis of Cardionogen 1 involves a multi-step chemical process that incorporates the core motif of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole. Variations in substituents at the 3 and 6 positions of this core structure allow for the generation of different analogs, including Cardionogen 1. The synthesis typically begins with the formation of the triazole ring, followed by the introduction of functional groups that enhance its biological activity. Specific details regarding reaction conditions such as temperature, solvent choice, and catalyst use can vary depending on the desired properties of the final compound .
Molecular Structure
Cardionogen 1 features a complex molecular structure characterized by its unique heterocyclic rings. The presence of both nitrogen and sulfur atoms in its framework contributes to its biological activity. The structure can be represented using various notations such as SMILES (SWTUPSNBTSPBIH-UHFFFAOYSA-N) and InChI Key.
Chemical Reactions Involving Cardionogen 1
Cardionogen 1 primarily functions through its inhibitory action on Wnt/β-catenin signaling pathways. It has been shown to inhibit β-catenin-mediated transcriptional activity, which is crucial during cardiac development.
Mechanism of Action
Cardionogen 1 operates primarily by modulating Wnt signaling pathways. Its mechanism can be summarized as follows:
Scientific Applications
Cardionogen 1 has diverse applications within biomedical research, particularly in cardiology:
Cardionogen 1 (CDNG1/vuc230) emerged from a pioneering in vivo phenotypic screen designed to identify small molecules modulating heart size in zebrafish (Danio rerio). Researchers utilized transgenic zebrafish embryos [Tg(cmlc2:EGFP)], where enhanced green fluorescent protein (EGFP) expression is driven by the cardiac-specific cmlc2 (cardiac myosin light chain 2) promoter. This permitted real-time visualization of cardiac development [1] [2]. The screen evaluated a diverse 4,000-compound library (provided by the Vanderbilt Institute of Chemical Biology) in a 96-well plate format. Embryos were introduced at 5 hours post-fertilization (hpf), coinciding with gastrulation onset and cardiac progenitor specification. Heart size, morphology, and contractility were assessed at 24–72 hpf, alongside broader developmental toxicity [1] [7].
Sixty-one compounds demonstrated cardiac activity, with 15 specifically inducing heart enlargement. Cardionogen 1 (initially designated vuc230) was prioritized due to its potent induction of myocardial hyperplasia without affecting other organs (e.g., brain, eyes, somites) or overall embryonic morphology [1]. The screen leveraged key zebrafish advantages:
Screening Parameter | Detail | Significance |
---|---|---|
Model Organism | Transgenic zebrafish [Tg(cmlc2:EGFP)] | Cardiac-specific fluorescence enabled real-time phenotype visualization |
Compound Library Size | 4,000 diverse small molecules | High-throughput screening capacity |
Screening Window | 5 hpf (gastrulation onset) to 72 hpf | Captured critical cardiac progenitor specification and differentiation phases |
Primary Phenotype Measured | Heart size enlargement (hyperplasia) | Direct readout of cardiomyocyte generation potential |
Hit Rate | 15/61 bioactive compounds induced heart enlargement | Identified Cardionogen family as top candidates |
Cardionogen 1’s core structure was identified as 6-cyclohexyl-3-furan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole—a fused heterocyclic system incorporating both triazole and thiadiazole rings. This scaffold is characterized by:
The initial screening identified three analogs (Cardionogen-1, -2, -3) sharing this core but differing at the 3- and 6-position substituents. Cardionogen-1 bears a furan-2-yl group at position 3 and a cyclohexyl group at position 6. Cardionogen-2 substitutes these with pyridin-2-yl and 3,4-dimethoxyphenyl groups, respectively, enhancing its potency. Cardionogen-3’s thiophen-2-ylmethyl and pyridin-4-yl groups conferred reduced efficacy [1] [9]. Optimization revealed that:
Compound | R3 Substituent | R6 Substituent | Relative Potency (Cardiomyocyte Expansion) | Key Chemical Feature |
---|---|---|---|---|
Cardionogen-1 | 2-Furyl | Cyclohexyl | +++ | Optimal lipophilicity (log P) for bioactivity |
Cardionogen-2 | 2-Pyridyl | 3,4-Dimethoxyphenyl | ++++ | Electron-donating group enhances efficacy |
Cardionogen-3 | 4-Pyridyl | (Thiophen-2-yl)methyl | ++ | Reduced membrane permeability |
Cardionogen-1 and -2 demonstrated superior efficacy in expanding cardiac progenitor cells relative to Cardionogen-3. Critical findings include:
Cardionogen-2 showed marginally higher potency in murine ES cell cardiogenesis assays, inducing a 3-fold increase in beating cardiomyocytes versus controls. Cardionogen-3’s lower efficacy correlated with reduced Wnt inhibition [1] [9].
Parameter | Cardionogen-1 | Cardionogen-2 | Cardionogen-3 | Assay System |
---|---|---|---|---|
Cardiomyocyte Increase (zebrafish) | 30% | 35% | 15% | Tg(cmlc2:DsRed-nuc) confocal |
Wnt Inhibition (EC50) | 23 nM | 18 nM | >100 nM | Murine ES cell reporter assay |
Progenitor Cell Expansion | +++ | ++++ | ++ | In situ hybridization |
Rescue of Wnt8 Deficiency | Yes | Yes | Partial | Zebrafish phenotype rescue |
Compound Names in Article:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7